molecular formula C11H18N4O B15119871 {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol

{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol

Cat. No.: B15119871
M. Wt: 222.29 g/mol
InChI Key: DTEGFJMVUZWQBC-UHFFFAOYSA-N
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Description

{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is a complex organic compound that features a pyrrolidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a dimethylaminopyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, it has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle used in the synthesis of various pharmaceuticals.

    Piperidine: A six-membered nitrogen-containing heterocycle with applications in drug design and synthesis.

Uniqueness

{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is unique due to its combination of a pyrimidine moiety and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

[1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H18N4O/c1-14(2)10-5-6-12-11(13-10)15-7-3-4-9(15)8-16/h5-6,9,16H,3-4,7-8H2,1-2H3

InChI Key

DTEGFJMVUZWQBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCCC2CO

Origin of Product

United States

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